Methyl Perfluoroamyl Ketone
Description
Significance of Fluorinated Organic Compounds in Modern Chemistry
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, holds a pivotal position in modern science and technology. wikipedia.org The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com This is due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the exceptional strength of the C-F bond, which is the strongest single bond in organic chemistry. numberanalytics.comalfa-chemistry.com These modifications can lead to enhanced thermal stability, increased lipophilicity, and improved metabolic stability in drug candidates. numberanalytics.comcas.cn
Consequently, organofluorine compounds have found diverse and critical applications across numerous sectors. wikipedia.org An estimated 20% of all pharmaceuticals contain at least one fluorine atom, including top-selling drugs that treat a range of conditions. alfa-chemistry.comcas.cn In agriculture, over half of all agrochemicals incorporate C-F bonds to enhance their efficacy. wikipedia.org Furthermore, these compounds are integral to materials science, used in the production of fluoropolymers, specialty lubricants, refrigerants, and components for liquid crystal displays. wikipedia.orgalfa-chemistry.com The development of organofluorine chemistry has also provided valuable reagents for broader organic synthesis, such as triflic acid and trifluoroacetic acid. wikipedia.org
Overview of Ketone Chemistry in Academic and Industrial Contexts
Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. wikipedia.orgbritannica.com This structure distinguishes them from aldehydes, where the carbonyl group is at the end of a carbon chain. libretexts.org The chemistry of ketones is largely dictated by the polar nature of the carbonyl group, which renders the carbonyl carbon electrophilic and susceptible to nucleophilic attack. britannica.comteachy.app This reactivity allows ketones to participate in a wide array of chemical reactions, including nucleophilic additions, aldol (B89426) condensations, and reductions to secondary alcohols. britannica.comnumberanalytics.com
In industrial settings, ketones are produced on a massive scale and serve as crucial solvents, polymer precursors, and pharmaceutical intermediates. wikipedia.org Acetone and methyl ethyl ketone are prominent examples of industrial solvents used in manufacturing coatings, resins, and films. wikipedia.orglibretexts.org Cyclohexanone is another key industrial ketone, serving as a vital intermediate in the production of nylon. ebsco.com In academic research and complex organic synthesis, ketones are valued as versatile building blocks for constructing more intricate molecules, including natural products and medicinal compounds like steroids. britannica.comnumberanalytics.com
Positioning of Methyl Perfluoroamyl Ketone within the Broader Class of Perfluoroalkyl Ketones
Perfluoroalkyl ketones are a specialized class of ketones where one of the alkyl groups attached to the carbonyl is fully fluorinated. These compounds, including this compound, are part of a broader family of fluorinated ketones that are of significant interest in synthetic chemistry and life sciences. cas.cn The defining feature of a perfluoroalkyl ketone is the presence of a highly electron-withdrawing perfluoroalkyl (Rf) group adjacent to the carbonyl.
This structural feature dramatically increases the electrophilicity of the carbonyl carbon compared to its non-fluorinated counterparts, making these ketones highly reactive towards nucleophiles. nih.gov this compound, with the chemical structure CH₃-CO-C₅F₁₁, is an asymmetrical ketone that combines a simple methyl group with a C5 perfluorinated chain. This places it within a group of compounds studied for their unique reactivity and potential applications stemming from the strong electronic influence of the perfluoroalkyl moiety. Research into perfluoroalkyl ketones often focuses on their synthesis and their use as building blocks for creating more complex, selectively fluorinated molecules. acs.orgresearchgate.net
Research Landscape and Emerging Directions for Perfluorinated Ketones
The research landscape for perfluorinated ketones is driven by their unique reactivity and their potential as precursors to valuable, complex fluorinated molecules. acs.orgnih.gov Modern synthetic chemistry is increasingly focused on developing efficient methods to create these compounds, as they are not just end products but also versatile intermediates. cas.cnacs.org A significant area of research involves the selective activation and transformation of C-F bonds within perfluoroalkyl ketones to introduce other functional groups, a challenging but rewarding endeavor for creating novel molecular architectures. acs.orgnih.gov
Emerging directions point towards the use of perfluorinated ketones in materials science and as probes for studying biological systems. nih.govaip.org For instance, the unique properties imparted by the perfluoroalkyl chain can be harnessed to create specialized polymers or surface coatings. researchgate.net There is also a growing interest in their application in medicinal chemistry, where the trifluoromethyl ketone (TFMK) moiety has been identified as a potent inhibitor for certain enzymes. nih.gov Furthermore, as environmental regulations on traditional perfluorinated compounds become stricter, research is also exploring the synthesis and application of novel perfluorinated ketones that offer high performance with a more favorable environmental profile. aip.org The development of new catalytic methods for synthesizing these ketones, including electrochemical and photocatalytic approaches, is an active and expanding field. acs.orgresearchgate.net
Compound Data
Interactive Table of Physical and Chemical Properties
The table below outlines key physical and chemical properties for this compound and related compounds.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 1,1,1,2,2,3,3,4,4,5,5,5-Dodecafluoroheptan-2-one | 812-87-3 | C₇H₃F₁₁O | 314.08 | ~110-112 |
| Methyl Perfluorobutyl Ketone | 3,3,4,4,5,5,6,6,6-Nonafluorohexan-2-one | 678-18-2 | C₆H₃F₉O | 262.07 | Not Available |
| 1H,1H,7H-Dodecafluoro-1-heptanol | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptan-1-ol | 335-99-9 | C₇H₄F₁₂O | 332.09 | 169-170 |
Note: Data is compiled from various sources and may vary. "Not Available" indicates that reliable data was not found in the searched sources. nih.govnih.govnist.govthermofisher.comlookchem.comechemi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F11O/c1-2(19)3(8,9)4(10,11)5(12,13)6(14,15)7(16,17)18/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGNOHFZECDUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F11O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578936 | |
| Record name | Methyl perfluoropentyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2708-07-8 | |
| Record name | Methyl perfluoropentyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl Perfluoroamyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl Perfluoroamyl Ketone
Conventional Synthetic Routes to Perfluoroalkyl Ketones
Traditional methods for synthesizing ketones have been adapted and refined for the preparation of their perfluoroalkyl analogs. These routes often involve the use of highly reactive reagents and specific reaction conditions to introduce the electron-withdrawing perfluoroalkyl group.
Acylation Reactions for Ketone Synthesis
Acylation reactions are a cornerstone of ketone synthesis. For the preparation of perfluoroalkyl ketones, this typically involves the reaction of a perfluoroacylating agent with a suitable nucleophile. One common approach is the use of organometallic reagents, such as Grignard reagents, with perfluorinated carboxylic acids or their derivatives like esters. fluorine1.ru The general principle involves the nucleophilic attack of the organometallic compound on the electrophilic carbonyl carbon of the perfluoroacyl group. A selective acylation of organomagnesium reagents with esters can be achieved in continuous flow, which helps to prevent the premature collapse of hemiacetal intermediates and furnishes ketones in good yields. organic-chemistry.org
Another variation of acylation involves the cleavage of perfluoroacyl acetates. For instance, trifluoroacetone, methyl pentafluoroethyl ketone, and methyl heptafluoropropyl ketone have been prepared by the cleavage of the corresponding perfluoroacylacetic acid esters with sulfuric acid. fluorine1.ru These precursor esters are typically obtained through a Claisen condensation of perfluoroacid esters and ethyl acetate (B1210297). fluorine1.ru A more direct method involves the cleavage of perfluoroacyl acetones with concentrated sulfuric acid upon heating, with the target methyl perfluoroalkyl ketone being distilled off simultaneously. This method has been successfully applied to the synthesis of methyl perfluorooctyl ketone, a longer-chain analog of the target compound. fluorine1.ru
| Reactants | Reagents | Product | Yield | Reference |
| Perfluoronanoyl acetone | Concentrated H₂SO₄ | Methyl perfluorooctyl ketone | 93% | fluorine1.ru |
Nucleophilic Trifluoromethylation of Esters
While focused on the trifluoromethyl group, the principles of nucleophilic trifluoromethylation of esters can be extended to longer perfluoroalkyl chains. These reactions typically employ a source of the perfluoroalkyl anion, which then attacks the ester carbonyl. A straightforward method for the synthesis of trifluoromethyl ketones from methyl esters has been developed using fluoroform (HCF₃) in combination with a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at low temperatures. organic-chemistry.org This approach has been shown to be effective for a range of aromatic, aliphatic, and conjugated methyl esters, with yields as high as 92%. organic-chemistry.org The extension of this methodology to longer-chain perfluoroalkyl sources would provide a direct route to compounds such as methyl perfluoroamyl ketone.
Reactions Involving Fluoroarenes and Carboxylic Acids
A metal-free approach for the synthesis of trifluoromethyl ketones involves the use of fluoroarenes to mediate the trifluoromethylation of carboxylic acids. organic-chemistry.org In this protocol, the fluoroarene activates the carboxylic acid group and concurrently generates a trifluoromethyl anion in situ. This method is advantageous due to its mild reaction conditions and the avoidance of heavy metals. organic-chemistry.org While demonstrated for trifluoromethylation, the underlying principle of activating a carboxylic acid for subsequent nucleophilic attack by a perfluoroalkyl anion could be adapted for the synthesis of this compound, provided a suitable perfluoroamyl anion source is available.
Strategies from Enolizable Alkyl Phenyl Ketones
An efficient, one-pot approach to trifluoromethyl ketones has been developed through a tandem process involving a Claisen condensation and a retro-Claisen carbon-carbon bond cleavage. organic-chemistry.org In this reaction, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate (B77799) in the presence of a strong base like sodium hydride (NaH). organic-chemistry.org This procedure can be extended to the preparation of other perfluoroalkyl ketones with excellent yields, suggesting its potential for synthesizing this compound by using the appropriate perfluoroamyl ester. organic-chemistry.org
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| Enolizable alkyl phenyl ketone | Ethyl trifluoroacetate | NaH | Trifluoromethyl ketone | organic-chemistry.org |
Emerging and Green Synthesis Approaches
Recent advancements in synthetic chemistry have focused on developing more sustainable and environmentally friendly methods. These emerging strategies often utilize less hazardous reagents, milder reaction conditions, and catalytic systems.
Sustainable Catalysis in Ketone Formation
The development of catalytic methods for perfluoroalkylation represents a significant step towards greener synthesis. Visible-light-induced photoredox catalysis has emerged as a powerful tool. For example, a formal hydroperfluoroalkylation of enones has been achieved through a two-step process involving a catalyst-free conjugate hydroboration followed by a radical perfluoroalkylation initiated by blue LED irradiation. nih.govacs.org This method has been successfully applied using perfluorobutyl iodide, demonstrating its applicability to longer perfluoroalkyl chains. nih.govacs.org
Furthermore, electrophotocatalysis using silver(II) complexes has been shown to activate perfluoroalkyl carboxylates, including those with longer chains like perfluoropropionate, to generate perfluoroalkyl radicals for the arylation of C(sp²)–H bonds. nih.gov This highlights the potential for developing catalytic systems that can generate the perfluoroamyl radical from a suitable precursor for the synthesis of this compound. The use of isothiourea catalysis has also been reported for the enantioselective synthesis of perfluoroalkyl-substituted β-lactones from anhydrides and perfluoroalkyl-substituted ketones, including perfluorobutyl- and perfluoroethyl-substituted ketones, showcasing the versatility of modern catalytic systems for incorporating various perfluoroalkyl groups. nih.gov
| Enone | Reagents | Conditions | Product | Yield | Reference |
| Chalcones | 1. Catecholborane 2. Perfluorobutyl iodide, Et₃N | Blue LED irradiation, rt | α-Perfluorobutyl ketone | 62-86% | nih.govacs.org |
Solvent-Free and Environmentally Benign Reaction Conditions
The development of environmentally conscious synthetic methods has led to explorations of solvent-free reaction conditions for the synthesis of fluorinated ketones. Efficient fluorination of 1,3-dicarbonyl compounds and enol acetates of aromatic ketones has been achieved without solvents using reagents like Selectfluor™ F–TEDA–BF4. researchgate.net For the direct fluorination of certain ketones, the addition of a catalytic amount (0.1 equivalents) of sulfuric acid can facilitate the reaction, leading to faster product formation in a manner analogous to acid-catalyzed bromination of ketones. researchgate.net
Microwave-assisted, clay-catalyzed synthesis has also emerged as a green protocol for producing chalcones, which are α,β-unsaturated ketones, under solvent-free conditions, often resulting in good yields and short reaction times. researchgate.net Another approach involves the Claisen-Schmidt condensation of methyl ketones and aromatic aldehydes, which can be achieved by grinding the reactants at room temperature without any solvent, representing a simple, efficient, and environmentally friendly alternative to traditional methods. researchgate.net For the synthesis of α-fluoroketones, a micellar system using the inexpensive ionic amphiphile sodium dodecyl sulfate (B86663) (SDS) in water has been developed, using Selectfluor as the fluorinating agent, thereby avoiding organic solvents. organic-chemistry.org
Atom Economy and Reaction Efficiency Considerations
Another strategy focuses on developing convergent, atom-economic methods. One such sequence has been described for the synthesis of allenyl perfluoroalkyl ketones. researchgate.net Furthermore, chemoenzymatic processes have been developed that combine chemical and biological steps to enhance efficiency. For instance, α,β-unsaturated and saturated cyclic ketones can be selectively oxidized with high chemical yields, and the resulting racemic products can be resolved into enantiomerically enriched compounds via enzymatic hydrolysis. researchgate.net
Biotechnological Production Pathways for Methyl Ketones
Metabolic Engineering of Microorganisms for Methyl Ketone Biosynthesis
A common strategy involves harnessing the fatty acid biosynthesis pathway. In one approach, a functional methyl ketone biosynthetic pathway was constructed in E. coli by expressing two key genes from the wild tomato Solanum habrochaites: shmks2, which encodes a 3-ketoacyl-ACP thioesterase, and shmks1, which encodes a beta-decarboxylase. researchgate.net These enzymes convert 3-ketoacyl-ACP, an intermediate in fatty acid synthesis, into methyl ketones. researchgate.net Initial production of 2-nonanone, 2-undecanone, and 2-tridecanone (B165437) was detected at levels around 6 mg/L. researchgate.net
Further enhancements have been achieved by redirecting carbon flux. Deleting major fermentative pathways that lead to by-products like ethanol (B145695), lactate, and acetate in E. coli has been shown to double methyl ketone production. researchgate.net Another successful strategy involves modifying the β-oxidation pathway to increase the pool of β-ketoacyl-CoA thioesters, the immediate precursors to methyl ketones. nih.govresearchgate.net This was achieved in E. coli by overexpressing the native thioesterase FadM, which hydrolyzes β-ketoacyl-CoAs to β-keto acids that can spontaneously decarboxylate to form methyl ketones. researchgate.net
Table 1: Examples of Metabolically Engineered Strains for Methyl Ketone Production
| Host Organism | Engineering Strategy | Key Genes/Modifications | Product(s) | Titer | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Introduction of plant pathway | Overexpression of shmks1 and shmks2 from S. habrochaites | 2-nonanone, 2-undecanone, 2-tridecanone | ~6 mg/L | researchgate.net |
| Escherichia coli | Deletion of fermentative pathways | ∆adhE, ∆ldhA, ∆poxB, ∆pta | Methyl Ketones | ~500 mg/L | researchgate.net |
| Pseudomonas taiwanensis VLB120 | Model-guided metabolic engineering | Disruption of β-oxidation, overexpression of product pathway | Medium-chain Methyl Ketones | 9.8 g/L | biorxiv.org |
| Yarrowia lipolytica | Truncation of β-oxidation & pathway overexpression | Deletion of pot1, overexpression of bacterial biosynthesis pathway | C13-C23 Methyl Ketones | 151.5 mg/L (initial) | dtu.dk |
| Escherichia coli | β-oxidation engineering & product capture | Overexpression of FadM variants, dodecane (B42187) overlay | 2-heptanone, 2-nonanone, 2-undecanone | 4.4 g/L | osti.gov |
Bioreactor Design and Integrated Product Extraction Strategies
A major challenge in the fermentative production of methyl ketones is their volatility and potential toxicity to the microbial host. osti.gov To overcome this, integrated product extraction strategies are essential. One of the most effective methods is in situ product extraction, also known as a two-phase or aqueous-organic cultivation. rsc.orgbiorxiv.org In this setup, an immiscible organic solvent is added to the fermentation broth. rsc.org This organic layer serves as a sink, sequestering the methyl ketones as they are produced, thereby reducing their concentration in the aqueous phase to sub-toxic levels and minimizing product loss through volatilization. rsc.orgosti.gov
For example, in the production of methyl ketones by P. taiwanensis, n-decane was used as the organic phase, achieving a titer of 9.8 g/L in the aqueous phase, which corresponded to 69.3 g/L in the n-decane phase. biorxiv.orgbiorxiv.org Similarly, a 20% (v/v) dodecane overlay was used to capture volatile medium-chain methyl ketones during fermentation with E. coli. osti.govnih.gov To further minimize product loss from the off-gas, bioreactors can be equipped with condensers or external gas traps. osti.govnih.gov In one study, an external water-cooling condenser was connected to the bioreactor, and in another, the off-gas was bubbled through a jacketed gas dryer filled with cold dodecane, successfully recovering products that would have otherwise been lost. osti.govnih.gov
Table 2: Integrated Extraction Strategies in Methyl Ketone Bioproduction
| Extraction Method | Host Organism | Organic Solvent | Key Findings | Reference |
|---|---|---|---|---|
| In situ extraction (Two-phase) | Pseudomonas taiwanensis VLB120 | n-decane (17% v/v) | Achieved 9.8 g/L (aqueous) and 69.3 g/L (organic) | biorxiv.orgbiorxiv.org |
| In situ extraction & Condenser | Escherichia coli | Dodecane (20% v/v) | Reduced product loss, achieved 4.4 g/L total methyl ketones | osti.gov |
| In situ extraction & Off-gas trap | Escherichia coli | Dodecane (20% v/v) | Captured an additional 0.51 g/L of methyl ketones from off-gas | nih.gov |
| Advanced Multiphase Loop Bioreactor | Pseudomonas taiwanensis VLB120 | Not specified | Facilitated simple product purification by decantation | rsc.org |
Enzymatic Approaches to Carbon-Carbon Bond Formation for Ketones
Enzymatic synthesis provides a powerful tool for creating ketones with high selectivity and under mild reaction conditions. Various enzyme classes have been harnessed for C-C bond formation and other transformations to produce ketone structures.
Baeyer-Villiger Monooxygenases (BVMOs) are flavin-containing enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. harvard.edu While their primary function is oxidation, they are highly valuable in the kinetic resolution of racemic ketones. rug.nl By selectively oxidizing one enantiomer of a ketone, they leave behind the other in high enantiomeric purity. rug.nl For instance, a collection of 16 BVMOs from different bacteria was used to investigate the kinetic resolution of a broad set of β-amino ketones, achieving excellent enantioselectivities (E > 200). rug.nl
α-Oxoamine Synthases (AOSs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze Claisen-like condensation reactions between amino acids and acyl-CoA or acyl-ACP substrates to form α-amino ketones. acs.org This represents a direct enzymatic route to C-C bond formation for this class of ketones. Researchers have characterized an AOS named Alb29, which is involved in albogrisin biosynthesis, and combined it with an acyl-CoA ligase (Mgr36) in a one-pot, two-step system to synthesize various α-amino ketones from inexpensive carboxylic acids. acs.org
Alcohol Dehydrogenases (ADHs) catalyze the stereoselective reduction of ketones to secondary alcohols at the expense of a cofactor like NAD(P)H. nih.gov While this is a reductive process, it is a cornerstone of chemoenzymatic synthesis where a prochiral ketone is converted to a specific chiral alcohol. Conversely, the reverse reaction, the oxidation of a secondary alcohol to a ketone, is also a key transformation. ADHs are found in several protein superfamilies, including medium-chain dehydrogenases/reductases (MDR) and short-chain dehydrogenases/reductases (SDR), which accept a broad range of substrates. nih.gov
Chemical Reactivity and Reaction Mechanisms of Methyl Perfluoroamyl Ketone
Nucleophilic Addition Reactions to the Carbonyl Center
The presence of the perfluoroamyl group activates the carbonyl group of methyl perfluoroamyl ketone towards nucleophilic addition reactions. beilstein-journals.org This heightened reactivity is a cornerstone of its chemical behavior.
Mechanism of Cyanohydrin Formation
The formation of a cyanohydrin from this compound proceeds through the nucleophilic addition of a cyanide ion (CN⁻) to the electrophilic carbonyl carbon. This reaction is typically catalyzed by a base, which generates the necessary cyanide nucleophile from hydrogen cyanide (HCN) or a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN). libretexts.orglibretexts.org
The mechanism involves two primary steps:
Nucleophilic Attack: The cyanide ion attacks the electron-deficient carbonyl carbon of the this compound. This leads to the breaking of the C=O pi bond, with the electrons moving to the highly electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.orgyoutube.com
Protonation: The negatively charged alkoxide intermediate is then protonated by a molecule of HCN or another proton source present in the reaction mixture. This step yields the final cyanohydrin product and regenerates the cyanide ion, allowing it to act as a catalyst. libretexts.orglibretexts.orgchemistrysteps.com
The strong electron-withdrawing effect of the perfluoroamyl group makes the carbonyl carbon exceptionally electrophilic, thus favoring the initial nucleophilic attack and driving the reaction forward. nih.gov For successful cyanohydrin formation, the availability of free cyanide ions is crucial. libretexts.orglibretexts.org
Grignard Reagent Addition and Subsequent Transformations
The reaction of this compound with Grignard reagents (RMgX) is a key method for forming new carbon-carbon bonds. Unlike typical reactions with non-fluorinated ketones which often yield tertiary alcohols through a second addition, the reaction with perfluoroalkyl ketones frequently stops after the initial addition. thieme-connect.comresearchgate.net
The mechanism proceeds as follows:
Initial Addition: The Grignard reagent, acting as a potent nucleophile, adds to the highly electrophilic carbonyl carbon of the this compound.
Formation of a Magnesium Alkoxide: This addition results in the formation of a magnesium alkoxide intermediate.
Workup: Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol containing a perfluoroamyl group.
A significant characteristic of this reaction with perfluoroalkyl ketones is that the intermediate ketone formed is often stable enough to be isolated, and no further reaction to form the tertiary alcohol is observed under certain conditions. thieme-connect.comresearchgate.netthieme-connect.com This is attributed to the electronic properties imparted by the perfluoroalkyl chain.
| Reagent | Product Type | Observation |
| Grignard Reagent (RMgX) | Tertiary Alcohol | The reaction often halts after the first addition, allowing for the isolation of the ketone adduct before formation of the tertiary alcohol. thieme-connect.comresearchgate.net |
Hydride Reduction Mechanisms (e.g., NaBH₄, LiAlH₄)
This compound is readily reduced to the corresponding secondary alcohol, 1,1,1,2,2,3,3,4,4,5,5-undecafluoroheptan-2-ol, by complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pharmaguideline.comlibretexts.org The enhanced electrophilicity of the carbonyl carbon due to the perfluoroamyl group makes it highly susceptible to hydride attack. beilstein-journals.org
The general mechanism for this reduction is a two-step process:
Nucleophilic Hydride Addition: A hydride ion (H⁻) from the reducing agent adds to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The resulting alkoxide is protonated during a workup step (often with water or a dilute acid) to give the final alcohol product. libretexts.org
While both NaBH₄ and LiAlH₄ are effective, LiAlH₄ is a significantly more powerful reducing agent. pharmaguideline.comlibretexts.org
| Reducing Agent | Reactivity | Solvent |
| Sodium Borohydride (NaBH₄) | Less reactive; reduces aldehydes and ketones. pharmaguideline.commasterorganicchemistry.com | Protic solvents like methanol (B129727) or ethanol (B145695) can be used. masterorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive; reduces a wider range of carbonyl compounds. pharmaguideline.comlibretexts.orgmasterorganicchemistry.com | Requires anhydrous, aprotic solvents like diethyl ether or THF due to its violent reaction with water. pharmaguideline.commasterorganicchemistry.com |
The asymmetric reduction of perfluoroalkyl ketones using chiral reducing agents has also been explored to produce chiral fluorinated alcohols with high enantioselectivity. purdue.edu
Alkoxide and Hydroxide (B78521) Ion Additions
The addition of alkoxides (RO⁻) and hydroxide (OH⁻) ions to the carbonyl group of this compound is a reversible nucleophilic addition reaction. msu.edusemanticscholar.org The strong electrophilic character of the carbonyl carbon, enhanced by the perfluoroamyl group, facilitates the formation of hemiacetal-like or gem-diol anionic adducts. semanticscholar.orgrsc.org
The mechanism involves the nucleophilic attack of the alkoxide or hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. msu.edu For instance, the addition of methanol to fluorinated ketones has been studied, and the equilibrium constants for hemiketal formation have been reported. semanticscholar.org The resulting adducts are typically in equilibrium with the starting ketone, and the position of this equilibrium is influenced by factors such as the solvent and the specific nucleophile. semanticscholar.org
Bisulfite Addition Product Formation
This compound, being a methyl ketone, is expected to react with sodium bisulfite (NaHSO₃) to form a crystalline addition product. organicmystery.comnih.gov This reaction is characteristic of aldehydes and unhindered ketones and is often used for their purification. nih.govlibretexts.org
The mechanism involves the nucleophilic attack of the sulfur atom of the bisulfite ion on the electrophilic carbonyl carbon. libretexts.org This is followed by proton transfer to the oxygen atom, resulting in the formation of a stable, often crystalline, α-hydroxy sulfonic acid salt. The reaction is reversible, and the ketone can be regenerated by treating the adduct with either an acid or a base. nih.gov The reactivity of ketones in this reaction is sensitive to steric hindrance, but methyl ketones are generally reactive. organicmystery.comquora.com
Oxidation and Reduction Reactions
The oxidation and reduction reactions of this compound are dominated by the chemistry of its carbonyl group.
Reduction: As detailed in section 3.1.3, the primary reduction reaction involves the conversion of the ketone to a secondary alcohol using hydride-based reducing agents. pharmaguideline.comlibretexts.org This transformation is a fundamental reaction of this compound class. The PFAS environmental reaction library also lists the reduction of a methyl ketone to an alcohol as a known transformation. epa.gov
Oxidation: Ketones are generally resistant to oxidation under mild conditions, unlike aldehydes. Strong oxidizing agents and forcing conditions would be required to cleave the carbon-carbon bonds adjacent to the carbonyl group. Specific studies on the oxidation of this compound are not prevalent in the reviewed literature, which is consistent with the general stability of ketones towards oxidation. However, processes involving the formation of enolates from α,β-unsaturated ketones followed by radical reactions can be considered a formal hydroperfluoroalkylation, which involves a reduction step. acs.orgnih.gov
Baeyer-Villiger Oxidation and Rearrangement Mechanisms
The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters. wikipedia.orgnrochemistry.com This process involves the use of peroxyacids or peroxides as the oxidant. wikipedia.org The reaction mechanism begins with the protonation of the carbonyl group's oxygen by a peroxyacid, which enhances the carbonyl carbon's electrophilicity. wikipedia.orgorganicchemistrytutor.com Subsequently, the peroxyacid attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgbeilstein-journals.org
A critical step in this mechanism is the concerted migration of a substituent from the ketone to the oxygen of the peroxide group, which is also the rate-determining step. wikipedia.org This migration results in the formation of an ester and a carboxylic acid. wikipedia.org The migratory aptitude of the substituents attached to the carbonyl group dictates the regiochemistry of the Baeyer-Villiger oxidation. chemistrysteps.comorganic-chemistry.org Groups that can better stabilize a positive charge have a higher tendency to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.comorganic-chemistry.org
In the context of this compound, the perfluoroamyl group's strong electron-withdrawing nature would significantly influence the migratory aptitude, a factor not covered by the general migratory preference. The stereochemistry of any chiral centers adjacent to the carbonyl group is retained throughout the reaction. organicchemistrytutor.com
The Criegee intermediate can also be involved in rearrangements, a process related to the Baeyer-Villiger oxidation. beilstein-journals.org In some instances, particularly with certain substrates, the Criegee intermediate can rearrange to form a carbocation. beilstein-journals.org
It's noteworthy that perfluoroalkyl carboxylic acids, previously considered unreactive in the condensed phase, have been shown to react with Criegee intermediates. researchgate.net This reactivity suggests the potential for complex interactions when perfluorinated compounds are present in Baeyer-Villiger oxidation reaction mixtures.
Selective Reduction to Alcohols
The selective reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For fluorinated ketones like this compound, common reducing agents include sodium borohydride and lithium aluminum hydride. cdnsciencepub.commasterorganicchemistry.com
Sodium borohydride is a milder reducing agent that effectively reduces aldehydes and ketones. masterorganicchemistry.com Studies on the reduction of aryl trifluoromethyl ketones with sodium borohydride have shown that the reaction proceeds via hydride transfer. cdnsciencepub.com The presence of electron-withdrawing groups, such as a trifluoromethyl group, can influence the reaction rate. cdnsciencepub.com While α-halogenated ketones are generally more reactive towards nucleophilic addition than their non-halogenated counterparts, α-fluoro ketones have been observed to be slightly less reactive than α-chloro and α-bromo derivatives in sodium borohydride reductions. beilstein-journals.org This is attributed to conformational effects that disfavor the ideal orbital overlap for reaction. beilstein-journals.org
Lithium aluminum hydride is a much stronger reducing agent and will reduce a wider range of functional groups in addition to ketones. masterorganicchemistry.com Catalytic hydrogenation represents another method for the reduction of ketones. google.comresearchgate.net This process typically involves a metal catalyst, such as ruthenium or iridium complexes, and hydrogen gas to convert the ketone to the corresponding alcohol. researchgate.netrsc.org Asymmetric transfer hydrogenation has been successfully applied to fluoroalkyl ketones, yielding alcohols with high enantiomeric excess. figshare.com
The choice of reducing agent and reaction conditions allows for the selective reduction of the ketone functionality in this compound to its corresponding secondary alcohol.
Specific Reaction Mechanisms Involving the Methyl Group
Haloform Reaction Mechanisms and Product Formation
The haloform reaction is a characteristic reaction of methyl ketones, where the methyl group is converted into a haloform (CHX₃, where X is a halogen) and the remaining part of the molecule forms a carboxylate salt. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction is typically carried out in the presence of a base and a halogen such as chlorine, bromine, or iodine. wikipedia.orgiitk.ac.in It is important to note that fluoroform (CHF₃) cannot be produced via the standard haloform reaction because the required hypofluorite (B1221730) ion is highly unstable. byjus.comwikipedia.org However, compounds with the structure RCOCF₃ can be cleaved by a base to yield fluoroform. scribd.com
The mechanism of the haloform reaction proceeds in several steps:
Enolate Formation: The reaction begins with the abstraction of an α-hydrogen from the methyl group by a hydroxide ion to form an enolate. byjus.comwikipedia.org
Halogenation: The enolate then acts as a nucleophile and attacks the halogen, leading to the formation of an α-halo ketone. byjus.comwikipedia.org This process is repeated two more times, with each successive halogenation occurring faster than the previous one due to the increased acidity of the remaining α-hydrogens. masterorganicchemistry.comnih.gov This results in the formation of a trihalomethyl ketone. byjus.commasterorganicchemistry.com
Nucleophilic Acyl Substitution: A hydroxide ion then attacks the electrophilic carbonyl carbon of the trihalomethyl ketone. byjus.comwikipedia.org
Cleavage: The resulting tetrahedral intermediate collapses, leading to the reformation of the carbonyl group and the expulsion of the trihalomethyl anion (⁻CX₃), which is a good leaving group due to the stabilizing effect of the electron-withdrawing halogen atoms. wikipedia.orgmasterorganicchemistry.com
Protonation: The trihalomethyl anion then abstracts a proton from the newly formed carboxylic acid or the solvent to yield the haloform. byjus.comwikipedia.org
The final products of the haloform reaction are a carboxylate and a haloform. byjus.com
Enolate Chemistry and Alpha-Substitution Reactions
The presence of the methyl group in this compound allows for the formation of an enolate under basic conditions. nih.govacs.org Enolates are powerful nucleophiles and can participate in a variety of α-substitution reactions.
The generation of enolates from ketones can be achieved through various methods, including the use of strong bases or through the conjugate reduction of α,β-unsaturated ketones. nih.govacs.org Once formed, the enolate of this compound can react with various electrophiles at the α-carbon.
A significant application of the enolate chemistry of fluorinated ketones is in α-perfluoroalkylation reactions. nih.govacs.org For instance, boron enolates, generated in situ from the hydroboration of enones, can undergo radical perfluoroalkylation. nih.govacs.org The electrophilic radical adds to the enolate, and subsequent single-electron transfer (SET) oxidation yields the α-functionalized ketone. acs.org
The reactivity of enolates derived from perfluoroalkyl ketones is a key aspect of their synthetic utility, enabling the introduction of various functional groups at the position adjacent to the carbonyl.
Acid-Catalyzed and Base-Catalyzed Transformations
Both acids and bases can catalyze transformations of this compound.
Acid-Catalyzed Reactions: Under acidic conditions, the carbonyl oxygen of the ketone can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. chemistrysteps.com This principle is fundamental to reactions like the Baeyer-Villiger oxidation, which is often initiated by protonation with a peroxyacid. wikipedia.orgorganicchemistrytutor.com Acid catalysis can also be employed in fluorination reactions. For example, p-toluenesulfonic acid has been used to catalyze the fluorination of α-branched ketones. rsc.org
Base-Catalyzed Reactions: Bases play a crucial role in reactions involving the methyl group of this compound. As discussed in the haloform reaction (Section 3.3.1), a base is used to generate the enolate, which is the key reactive intermediate. byjus.comwikipedia.org This enolate formation is the first step in numerous α-substitution reactions.
The cleavage of perfluoroalkyl ketones of the type RCOCF₃ with a base to produce fluoroform is another example of a base-catalyzed transformation. scribd.com Furthermore, recent research has shown that trifluoromethyl ketones can react with phosphine (B1218219) oxides in a base-mediated phospha-Brook rearrangement, followed by β-fluoride elimination to yield difluoromethyl ketones. rsc.org
The table below summarizes the key reactions and conditions discussed:
| Reaction | Reagents and Conditions | Key Intermediates | Products |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., mCPBA) or H₂O₂/Lewis acid | Criegee intermediate | Ester, Carboxylic acid |
| Selective Reduction | NaBH₄ or LiAlH₄ or H₂/Catalyst (e.g., Ru, Ir complexes) | Hydride transfer | Secondary alcohol |
| Haloform Reaction | Base (e.g., NaOH), Halogen (Cl₂, Br₂, I₂) | Enolate, Trihalomethyl ketone | Carboxylate, Haloform |
| Alpha-Substitution | Base, Electrophile | Enolate | α-Substituted ketone |
| Acid-Catalyzed Fluorination | p-Toluenesulfonic acid, Fluorinating agent | Protonated ketone | α-Fluorinated ketone |
| Base-Catalyzed Defluorination | Phosphine oxide | Phospha-Brook intermediate | Difluoromethyl ketone |
Computational Chemistry and Modeling Studies of Methyl Perfluoroamyl Ketone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule. However, no specific studies applying these methods to Methyl Perfluoroamyl Ketone were identified.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
No dedicated Density Functional Theory (DFT) studies on the electronic structure—such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and electrostatic potential maps—or the reactivity of this compound are available in the reviewed literature. Such studies on related fluorinated ketones often explore how the highly electronegative fluorine atoms influence the electron density distribution, particularly the electrophilicity of the carbonyl carbon. rsc.orgbohrium.comrsc.org
Ab Initio Methods (e.g., Coupled Cluster Theory) for High-Accuracy Calculations
High-accuracy ab initio methods, like Coupled Cluster (CC) theory, are used to provide benchmark energetic and structural data. acs.orgresearchgate.net Literature searches did not uncover any publications that have applied these high-level computational methods to this compound for obtaining precise calculations of its molecular properties. For other fluorine-containing compounds, these methods have been crucial for establishing accurate thermochemical data. researchgate.netd-nb.info
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
The prediction of spectroscopic parameters through computational methods is a powerful tool for complementing experimental data. researchgate.netnih.gov However, no studies were found that specifically report the calculated NMR chemical shifts or IR vibrational frequencies for this compound. For other fluorinated molecules, DFT is commonly used to predict these parameters, aiding in structural elucidation and the interpretation of experimental spectra. bohrium.comresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules, including their conformational preferences and interactions with their environment. Specific MD studies for this compound are not present in the current body of scientific literature.
Conformational Analysis and Energetics
The conformational landscape of a molecule dictates many of its physical and chemical properties. While computational studies have explored the conformational preferences of other α-fluoroketones, revealing the influence of fluorine on dihedral angles and energetic barriers, no such analysis has been published for this compound. beilstein-journals.orgnih.govnih.gov These analyses are critical for understanding how the molecule behaves in different phases.
Intermolecular Interactions (e.g., with solvent molecules)
Understanding how a molecule interacts with its surroundings is key to predicting its behavior in complex systems. Research on the intermolecular interactions of this compound, particularly with solvent molecules like water, through MD simulations has not been reported. Studies on other PFAS compounds have used MD to investigate their partitioning behavior at interfaces and their interactions within biological membranes, highlighting the importance of both the fluorinated chain and the functional headgroup. mdpi.comnih.govnih.gov The low polarizability of fluorine atoms generally leads to weak van der Waals interactions. unimi.itresearchgate.net
Reaction Pathway Modeling and Transition State Analysis
Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the reaction pathway modeling and transition state analysis of this compound. While computational methods are broadly applied to understand the reactivity of ketones and fluorinated compounds, dedicated research on the reaction mechanisms of this compound, including the identification of transition states and the modeling of reaction pathways, appears to be limited or not publicly available at this time.
In the absence of direct research, a general overview of the computational approaches that would be employed for such an analysis can be provided. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for investigating reaction mechanisms. escholarship.orgnih.govresearchgate.net These methods allow for the calculation of the potential energy surface of a reaction, which maps the energy of the system as a function of the geometric arrangement of the atoms.
Key aspects of such an investigation would include:
Identification of Stationary Points: This involves locating the geometries of reactants, products, intermediates, and transition states on the potential energy surface.
Transition State Search: Algorithms are used to find the saddle point on the potential energy surface that connects reactants to products. This transition state represents the highest energy barrier that must be overcome for the reaction to occur. libretexts.orgresearchgate.netethz.ch
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations are performed to confirm that it correctly connects the desired reactants and products.
Calculation of Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. nih.gov
For a compound like this compound, computational studies could explore various reaction types, such as nucleophilic addition to the carbonyl group, enolate formation, or reactions involving the perfluoroalkyl chain. academie-sciences.frnih.gov The high degree of fluorination would be expected to significantly influence the electronic properties of the ketone and thus its reactivity, making computational analysis a valuable tool for understanding its chemical behavior.
Although no specific data tables or detailed research findings for this compound can be presented, the principles of computational chemistry provide a robust framework for future investigations into its reaction pathways and transition states. escholarship.orgscispace.com
Environmental Fate, Transport, and Degradation Pathways of Methyl Perfluoroamyl Ketone
Atmospheric Reactivity and Photochemical Degradation
The atmosphere is a primary medium for the transport and transformation of volatile and semi-volatile chemical compounds. For fluorinated ketones, their atmospheric reactivity is a key determinant of their environmental persistence.
Atmospheric Lifetime and Breakdown Products
Unlike many other perfluorinated compounds that are known for their extreme atmospheric persistence, some fluorinated ketones exhibit shorter atmospheric lifetimes, primarily due to photochemical degradation. Fluoroketones can absorb ultraviolet (UV) light, which can lead to their breakdown in the atmosphere over periods of days to weeks nist.gov. For instance, a C6 fluoroketone, perfluoro(2-methyl-3-pentanone) (B35912), has an estimated atmospheric lifetime of approximately 4 to 15 days wikipedia.org. Another study on a C7 fluoroketone blend reported a similarly short atmospheric lifetime of about 7 days unep.org. This is in contrast to some hydrofluoroketones, which have calculated atmospheric lifetimes based on OH radical reactions on the order of one to ten years, underscoring the variability based on molecular structure mdpi.comresearchgate.net.
The breakdown products of these fluorinated ketones in the atmosphere are smaller fluorinated compounds. For example, the photolytic degradation of perfluoro(2-methyl-3-pentanone) is known to produce Trifluoroacetic acid (TFA) wikipedia.org.
Table 1: Atmospheric Lifetimes of Analogue Fluorinated Ketones
| Compound/Analogue | CAS Number | Atmospheric Lifetime | Primary Degradation Pathway | Reference(s) |
|---|---|---|---|---|
| Perfluoro(2-methyl-3-pentanone) | 756-13-8 | 4 - 15 days | Photolysis | wikipedia.org |
| C7 Fluoroketone blend | 813-44-5 & 813-45-6 | ~7 days | Not Specified | unep.org |
| HFK-447mcc | Not Available | 10 years (calculated) | Reaction with OH radicals | mdpi.comresearchgate.net |
| HFK-465mc | Not Available | 1 year (calculated) | Reaction with OH radicals | mdpi.comresearchgate.net |
The reaction with hydroxyl (OH) radicals is a major atmospheric degradation pathway for many organic compounds. The reactivity of fluorinated ketones with OH radicals is highly dependent on their specific molecular structure, particularly the presence of hydrogen atoms. For fully fluorinated ketones, this reaction pathway is slow. However, for hydrofluoroketones, which contain C-H bonds, the reaction with OH radicals can be a significant removal mechanism mdpi.comresearchgate.net.
Table 2: Rate Constants for the Reaction of OH Radicals with Analogue Hydrofluoroketones at 298.15 K
| Analogue Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference(s) |
|---|---|---|
| HFK-447mcc | 3.1 x 10⁻¹⁵ | mdpi.comresearchgate.net |
| HFK-465mc | 3.2 x 10⁻¹⁴ | mdpi.comresearchgate.net |
Biodegradation in Aquatic and Terrestrial Environments
The fate of Methyl Perfluoroamyl Ketone in water and soil is largely governed by its resistance to biological degradation. The strength of the carbon-fluorine bond presents a significant barrier to microbial metabolism.
Microbial Metabolism and Biotransformation
Per- and polyfluoroalkyl substances are generally known for their resistance to microbial degradation rsc.org. The C-F bond is the strongest single bond in organic chemistry, and very few microorganisms possess the enzymatic machinery to cleave it under environmental conditions nih.govmdpi.com. While some studies have suggested that certain microorganisms in activated sludge might be capable of transforming some of the more hydrophilic and mobile short-chain PFAS, the evidence for significant degradation is limited and often inconclusive nih.gov. There are currently no specific studies available on the microbial metabolism or biotransformation of this compound or other fluorinated ketones.
Aerobic and Anaerobic Degradation Rates
Consistent with the general resistance of PFAS to microbial attack, both short- and long-chain PFAS have been shown to be highly resistant to degradation under both aerobic and anaerobic conditions rsc.org. No specific data on the aerobic or anaerobic degradation rates of this compound have been identified in scientific literature. It is therefore presumed to be highly persistent in both oxygenated and oxygen-depleted environments.
Persistence and Bioaccumulation Potential
The high persistence of perfluorinated compounds is a defining characteristic mass.govmass.govmdpi.com. Due to its fluorinated structure, this compound is expected to persist in the environment for long periods.
The potential for bioaccumulation is a key concern for PFAS. Generally, long-chain PFAS are considered to be more bioaccumulative in animal tissues than short-chain PFAS. Shorter-chain compounds, while less likely to bioaccumulate in fauna, have shown a potential for uptake and accumulation in plants mass.govmass.gov. As a C7 compound, this compound falls into the category of short-chain PFAS. However, without specific experimental data, such as a bioconcentration factor (BCF), its precise bioaccumulation potential remains unquantified.
Soil and Sediment Adsorption/Desorption Studies
The interaction of a chemical with soil and sediment, known as adsorption and desorption, is a critical factor in determining its mobility and potential for environmental transport. ecetoc.org This process is influenced by the chemical's properties and the characteristics of the soil, such as organic matter content, clay content, and pH. nih.gov For organic compounds, the tendency to adsorb to soil is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ecetoc.org
No specific studies on the soil and sediment adsorption/desorption of this compound were found. However, research on other ketones and fluorinated compounds provides insights into its likely behavior. For instance, methyl ethyl ketone (MEK) does not bind well to soil. dcceew.gov.au In contrast, studies on perfluorinated compounds (PFCs) indicate that adsorption to soil is a key factor controlling their toxicity to soil microorganisms. nih.gov The extent of this adsorption is influenced by the length of the carbon chain and the functional group of the PFC. nih.gov Generally, longer-chain PFAS are more likely to partition to sediment than shorter-chain ones. nih.gov
The adsorption of pesticides like kresoxim-methyl (B120586) has been shown to be influenced by the organic matter and clay content of the soil. nih.gov Similarly, for pyriminobac-methyl, the organic matter content, cation exchange capacity, and soil clay content were the main factors influencing its leaching rates. d-nb.info Given that this compound possesses both a ketone functional group and a significant perfluorinated carbon chain, its adsorption behavior is expected to be complex, influenced by both hydrophobic interactions with soil organic matter and potential interactions with clay minerals. ecetoc.orgnih.gov
Table 1: Adsorption and Desorption Characteristics of Related Compounds in Soil
| Compound | Soil Type | Key Findings | Reference |
| Methyl Ethyl Ketone (MEK) | General | Does not bind well to soil. | dcceew.gov.au |
| Kresoxim-methyl | Clay, sandy loam, loamy sand, sandy loam (saline) | Adsorption is influenced by organic matter and clay content; physical adsorption is indicated. | nih.gov |
| Pyriminobac-methyl | Phaeozems, Anthrosol, Ferralsol, Alisol, Plinthosol | Adsorption is primarily influenced by organic matter content, cation exchange capacity, and clay content. | d-nb.info |
| Perfluorinated Compounds (PFCs) | Various | Adsorption is a key factor in toxicity; longer chain length leads to greater toxicity and likely stronger adsorption. | nih.gov |
This table presents data on compounds structurally related to this compound to infer its potential environmental behavior. No direct experimental data for this compound was found.
Leaching Potential and Groundwater Contamination Research
The potential for a chemical to leach through the soil profile and contaminate groundwater is directly related to its adsorption characteristics and persistence in the soil environment. scielo.br Compounds that exhibit weak adsorption to soil particles and are persistent are more likely to be mobile and pose a risk to groundwater resources. dcceew.gov.auusda.gov
Specific research on the leaching potential and groundwater contamination of this compound is not available. However, studies on analogous compounds offer valuable insights. For example, methyl ethyl ketone (MEK) is known to have the potential to move through the ground and enter groundwater because it does not bind well to soil. dcceew.gov.au It has been detected in groundwater at numerous industrial and landfill sites. greensoilgroup.comhealth.state.mn.us
The behavior of per- and polyfluoroalkyl substances (PFAS) in the environment is of significant concern due to their persistence. nih.gov Many PFAS are mobile and can be transported through soil to contaminate underlying aquifers, which are important sources of drinking water. nih.gov The extent of retention of PFAS in soils is linked to their hydrophobicity. nih.gov At a former firefighting training ground, newly identified ketone-containing perfluoroalkyl sulphonates were found to be potentially mobile and could reach the water table over time. uq.edu.au
The Groundwater Ubiquity Score (GUS), which is calculated based on a compound's half-life in soil and its soil organic carbon-water partitioning coefficient (Koc), is often used to predict leaching potential. nih.govusda.gov Without specific Koc and half-life data for this compound, a precise GUS value cannot be determined. However, given the known mobility of other ketones like MEK and the general persistence and mobility of many PFAS compounds, it is reasonable to infer that this compound may have a significant leaching potential and could pose a risk for groundwater contamination. dcceew.gov.auuq.edu.au
Table 2: Leaching Potential and Groundwater Contamination Findings for Related Compounds
| Compound/Compound Class | Key Findings on Leaching and Groundwater Contamination | Reference |
| Methyl Ethyl Ketone (MEK) | Does not bind well to soil, allowing it to move through the ground and enter groundwater. Detected in groundwater at numerous contaminated sites. | dcceew.gov.augreensoilgroup.com |
| Per- and Polyfluoroalkyl Substances (PFAS) | Many are mobile and can seep through soil to contaminate groundwater aquifers. | nih.gov |
| Ketone perfluoroalkyl sulphonate homologues | Discovered at a fire fighting training ground and considered to be potentially mobile and able to reach the water table. | uq.edu.au |
| Sulfometuron-methyl | Leaching is more significant in alkaline soils due to lower sorption and higher solubility. | scielo.br |
This table presents data on compounds and compound classes with similarities to this compound to estimate its potential for leaching and groundwater contamination. No direct experimental data for this compound was found.
Toxicological Research and Biological Interaction Mechanisms of Methyl Perfluoroamyl Ketone
In Vitro Mechanistic Studies of Cellular Responses
No specific in vitro studies on the cellular responses to Methyl Perfluoroamyl Ketone were found in the available literature.
In Vivo Metabolic and Biotransformation Pathways
No in vivo studies detailing the metabolic fate of this compound are publicly available.
Hepatic Metabolism and Metabolite Identification
There is no available research identifying the specific hepatic metabolism or the resulting metabolites of this compound. While fluorinated compounds can be resistant to metabolism, some are transformed via pathways like the Baeyer–Villiger reaction, potentially producing harmful metabolites like fluoroacetic acid, this has not been documented for this compound. nih.govacs.org
Excretion Pathways and Clearance Kinetics
Data on the excretion pathways and clearance kinetics for this compound are not available.
Molecular and Cellular Mechanisms of Toxicity
The molecular and cellular mechanisms of toxicity for this compound have not been elucidated in the scientific literature.
Impact on Metabolic Pathways (e.g., lipid and amino acid metabolism)
No studies were found that investigate the impact of this compound on lipid, amino acid, or other metabolic pathways.
Perturbation of Cellular Signaling Pathways
There is no available information on how this compound may perturb cellular signaling pathways.
Due to the absence of specific research data for this compound, a detailed and scientifically accurate article meeting the requirements of the prompt cannot be constructed.
Interaction with Nuclear Receptors
The interaction of per- and polyfluoroalkyl substances (PFAS) with nuclear receptors is a key mechanism underlying their biological effects, particularly hepatotoxicity. nih.gov Nuclear receptors are ligand-activated transcription factors that regulate gene expression involved in a multitude of physiological processes, including metabolism and development.
Studies have demonstrated that various PFAS can activate human nuclear receptors, most notably the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov The activation of PPARα is a primary mechanism attributed to the hepatotoxic effects observed in rodents exposed to PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). nih.gov In-vitro luciferase-based reporter gene assays have been employed to investigate the ability of different PFAS to activate a range of human nuclear receptors. For instance, one study found that all tested PFAS, with the exception of perfluorobutanesulfonic acid (PFBS), were capable of activating human PPARα. nih.gov Some PFAS, such as Perfluoro-2-methyl-3-oxahexanoic acid (PMOH) and 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid] (PMPP), have also been shown to be weak agonists of human PPARγ. nih.gov However, other nuclear receptors like PPARδ, CAR, PXR, FXR, LXRα, RXRα, and RARα did not show activation by the tested PFAS in the same study. nih.gov
It is noteworthy that the concentrations required to elicit these effects in vitro are often several orders of magnitude higher than the average blood concentrations found in the general population, suggesting that nuclear receptor activation might play a minor role in adverse effects in humans at typical exposure levels. nih.gov
Table 1: Summary of PFAS Interaction with Human Nuclear Receptors
| Nuclear Receptor | PFAS Interaction | Research Finding |
|---|---|---|
| PPARα | Activation | Most tested PFAS, including PFOA and PFOS, activate human PPARα, a mechanism linked to rodent hepatotoxicity. nih.gov |
| PPARγ | Weak Agonism | PMOH and PMPP have shown weak agonistic activity on human PPARγ. nih.gov |
| PPARδ, CAR, PXR, FXR, LXRα, RXRα, RARα | No significant activation | Studies have not observed significant activation of these receptors by the tested PFAS. nih.gov |
Neurotoxicological Mechanisms
Evidence suggests that PFAS can cross the blood-brain barrier and accumulate in the brain, posing a risk for neurotoxicity. nih.gov While research specifically on this compound is not detailed, studies on the broader PFAS class and other ketones provide insight into potential neurotoxicological mechanisms.
A critical review of research indicates that PFAS exposure may lead to neurotoxicity by disrupting neurotransmission, with the dopamine (B1211576) and glutamate (B1630785) systems being particularly implicated. nih.gov For example, studies have shown increased glutamate levels in the hippocampus and decreased dopamine in the whole brain following PFAS exposure. nih.gov These neurotransmitter systems are involved in age-related psychiatric illnesses and neurodegenerative diseases. nih.gov
Furthermore, other ketones, such as methyl n-butyl ketone (MBK), have been shown to cause toxic polyneuropathy. nih.gov The mechanism by which some ketones potentiate the neurotoxicity of other solvents, like n-hexane, appears to involve the biotransformation of these solvents into their more toxic metabolites. epa.gov For instance, methyl ethyl ketone (MEK) can potentiate the neurotoxic effects of n-hexane and methyl butyl ketone. www.gov.uk Chronic exposure to low levels of MEK has been associated with neurological effects. www.gov.uk
Omics-Based Toxicological Approaches
Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a comprehensive analysis of the molecular changes that occur in organisms following chemical exposure. nih.govresearchgate.net These approaches offer deeper insights into the mechanisms of toxicity compared to traditional methods. nih.govmdpi.com
Transcriptomics for Gene Expression Analysis
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.gov This technology is used to identify changes in gene expression that are linked to toxic responses. mdpi.com For PFAS, transcriptomic analyses have revealed that exposure can lead to conserved molecular responses across different species and tissues. nih.gov
Key findings from transcriptomic studies on PFAS include the identification of consistently altered genes and pathways. For example, genes such as ESR1, HADHA, and ID1 show conserved transcriptional responses to PFAS. nih.gov The affected pathways often include those related to lipid metabolism, immune response, and hormone signaling. nih.gov Integrative analysis of methylome and transcriptome data can further reveal epigenetic regulation of gene expression in response to chemical exposure. nih.govmdpi.com
Proteomics for Protein Expression Profiling
Proteomics is the large-scale study of proteins, their structures, and their functions. nih.gov In toxicology, proteomics is used to identify and quantify changes in protein expression in response to chemical exposure, which can unveil the molecular mechanisms of toxicity. mdpi.com
Proteomic profiling has been applied to understand the effects of various substances, including pharmaceutical excipients and environmental contaminants. mdpi.comfrontiersin.org For instance, studies have shown that exposure to certain chemicals can alter the expression of dozens of metabolic enzymes. mdpi.com By using bioinformatics tools to analyze differentially expressed proteins, researchers can identify significantly altered signaling pathways, such as those involved in retinol (B82714) metabolism, steroid hormone biosynthesis, and fatty acid degradation. mdpi.com This approach helps to connect protein expression changes to specific biological functions and toxicological outcomes.
Metabolomics and Lipidomics for Biochemical Pathway Disruption
Metabolomics and lipidomics are powerful technologies for profiling the complete set of small-molecule metabolites and lipids in a biological system. unil.chbevital.no These approaches can reveal disruptions in biochemical pathways caused by chemical exposure. nih.govbevital.no
PFAS have been shown to cause various toxic effects by disrupting lipid and amino acid metabolism. nih.gov Metabolomic and lipidomic studies can identify specific biomarkers associated with these disruptions. For example, alterations in circulating amino acids, fatty acids, triglycerides, and phospholipids (B1166683) have been observed following exposure to certain chemicals. bevital.no These technologies allow for a detailed view of how chemical exposures remodel the metabolic landscape of an organism, providing insights into the mechanisms of toxicity. d-nb.infonih.gov
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Per- and Polyfluoroalkyl Substances | PFAS |
| Perfluorooctanoic Acid | PFOA |
| Perfluorooctanesulfonic Acid | PFOS |
| Perfluorobutanesulfonic acid | PFBS |
| Perfluoro-2-methyl-3-oxahexanoic acid | PMOH |
| 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid] | PMPP |
| Methyl n-butyl ketone | MBK |
| Methyl Ethyl Ketone | MEK |
| n-hexane | |
| 2,5-hexadione | |
| Carbon tetrachloride | |
| Isobutanol | |
| 3-hydroxy-2-butanone | 3H2B |
| 2,3-butanediol | 2,3-BD |
| 2-butanol | |
| Methyleugenol | |
| Isoeugenyl methyl ether | |
| 2,3-pentanedione | |
| Raspberry ketone | |
| Furfural propyleneglycol acetal | |
| Polyethylene glycol 400 | PEG400 |
| Retinoic acid | |
| Chloroform | |
| Hydrogen peroxide | |
| Nitric acid | |
| Potassium tert-butoxide |
Microbiomics for Gut Microbiota Interactions
The human gut microbiome, a complex ecosystem of bacteria, viruses, fungi, and archaea, plays a critical role in host health, including metabolism and immune function. mgmlaw.com Emerging evidence suggests that environmental chemicals, such as PFAS, can significantly impact the composition and function of the gut microbiota.
Recent studies have shown a link between PFAS exposure and dysregulation of the gut microbiome, which may contribute to adverse health effects. usc.edupuraffinity.com For instance, research has indicated that exposure to PFAS is associated with alterations in the gut microbiome that could explain a portion of the observed decrease in kidney function. usc.edu These studies suggest that PFAS may alter the gut microbial community, leading to lower levels of beneficial bacteria and anti-inflammatory metabolites. usc.edu
Investigations into the effects of different PFAS on gut bacteria have revealed varied responses. A 2024 study highlighted sex-specific differences in how PFAS affect the gut microbiome. In men with high blood concentrations of PFAS, an increase in bacteria such as Anaerotruncus, Alistipes, Bacteroides, Bifidobacterium, Clostridium, Dorea, Eubacterium, Escherichia, Prevotella, Ruminococcus, Roseburia, Subdoligranulum, and Veillonella was observed. Conversely, women with high PFAS levels showed a depletion of Prevotella copri. sciencenews.dk
Interestingly, some research suggests a potential protective role of the gut microbiota against PFAS. A 2025 study discovered that certain human gut bacteria can bioaccumulate PFAS, potentially aiding in their removal from the body. cam.ac.uksciencealert.comearth.com Laboratory experiments showed that some bacterial strains could absorb a significant percentage of PFAS within 24 hours. mgmlaw.com The species Bacteroides uniformis demonstrated a remarkable ability to adapt to and grow in the presence of PFAS. mgmlaw.comsciencealert.com In mouse models colonized with human gut bacteria, an increased fecal excretion of PFAS was observed compared to germ-free mice, suggesting that the microbiome could influence the clearance of these chemicals. mgmlaw.comcam.ac.ukbiorxiv.org
Furthermore, the metabolic capabilities of the gut microbiota may extend to the biotransformation of fluorinated compounds. Research has identified enzymes from human gut microbes capable of cleaving the strong carbon-fluorine bond. pnas.orgresearchgate.netpnas.org This finding is significant as it suggests that gut bacteria could potentially alter the structure and toxicity of fluorinated substances. pnas.orgresearchgate.net
While these findings provide valuable insights into the interaction between PFAS and the gut microbiome, it is crucial to emphasize that direct studies on this compound are needed to understand its specific effects. The data from related compounds suggest that potential interactions could involve alterations in microbial composition, metabolic function, and even bioaccumulation or biotransformation of the compound.
| PFAS Compound Class | Observed Effect on Gut Microbiota | Affected Bacterial Genera/Species | Study Model | Reference |
| General PFAS | Altered gut microbiome composition, associated with decreased kidney function. | Reduction in beneficial, anti-inflammatory bacteria. | Human | usc.edu |
| General PFAS | Sex-specific changes in gut microbial communities. | Men: Increase in Anaerotruncus, Alistipes, Bacteroides, Bifidobacterium, etc. Women: Decrease in Prevotella copri. | Human | sciencenews.dk |
| Perfluorooctane sulfonic acid (PFOS) | Decreased Firmicutes/Bacteroidetes ratio, altered community structure. | Changes in abundance of bacteria linked to liver and lipid metabolism. | Mouse | mdpi.com |
| General PFAS | Bioaccumulation by gut bacteria, leading to increased fecal excretion. | Bacteroides uniformis showed high accumulation. | In vitro, Mouse | mgmlaw.comcam.ac.uksciencealert.combiorxiv.org |
| Fluorinated Organic Acids | Enzymatic cleavage of carbon-fluorine bonds. | Enzymes from Clostridia, Bacilli, and Coriobacteriia classes. | In vitro | researchgate.net |
Advanced Research Applications of Methyl Perfluoroamyl Ketone
Role as a Versatile Synthetic Reagent
The chemical behavior of methyl perfluoroamyl ketone is dominated by the highly electrophilic character of its carbonyl carbon, a direct consequence of the attached perfluoroamyl group. This feature makes it a potent reagent and precursor in specialized organic syntheses.
As a building block, this compound is particularly valuable for introducing the C5F11 moiety into more complex molecular architectures. Perfluoroalkyl-containing compounds are of great importance in the development of pharmaceuticals, agrochemicals, and advanced materials because the fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity. nih.govacs.orgcymitquimica.com The ketone can serve as a starting point for a variety of transformations. For example, it can undergo reactions such as the Peterson olefination to produce perfluoroalkyl-substituted alkenes, which are themselves versatile intermediates for further chemical modification. nih.govorganic-chemistry.org Its utility as a precursor allows for the synthesis of highly functionalized and specialized fluorinated compounds that are otherwise difficult to access.
In the presence of an acid catalyst, the reactivity of this compound is significantly enhanced. The general mechanism for acid-catalyzed reactions of ketones involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. researchgate.netnih.gov For this compound, the intense electron-withdrawing effect of the perfluoroamyl group makes the carbonyl carbon exceptionally electron-deficient.
This heightened electrophilicity facilitates reactions such as:
Hydration: Rapid, reversible addition of water to form a geminal-diol.
Ketal Formation: Reaction with alcohols to form ketals, which can act as protecting groups in multi-step syntheses. The formation of these ketals may be more favorable compared to non-fluorinated ketones due to the stability of the intermediate. nih.gov
The table below summarizes the key aspects of its reactivity in acid-catalyzed processes.
| Reaction Type | Reagent | Product Type | Influence of Perfluoroamyl Group |
| Hydration | Water (H₂O) | Geminal-diol | Enhances equilibrium shift towards the hydrate. |
| Ketalization | Alcohols (R-OH) | Ketal | Increases the rate and yield of ketal formation. nih.gov |
| Enolization | - | Enol | Hindered due to destabilization of the C=C double bond by the electron-withdrawing group. |
Applications in Materials Science Research
The incorporation of the perfluoroamyl group imparts unique and desirable properties to materials, such as thermal stability, chemical inertness, hydrophobicity, and oleophobicity. These characteristics are highly sought after in the formulation of functional polymers and advanced coatings.
This compound can be utilized as a monomer or a comonomer in polymerization reactions to create functional polymers with specialized properties. Research has indicated the use of related "2-perfluoroamyl" structures in synthesizing fluorine-containing polyacrylate copolymer emulsions via seed emulsion polymerization. cqvip.com By incorporating this compound into polymer chains, materials can be endowed with the properties of fluoropolymers. These properties include low surface energy, high thermal resistance, and excellent chemical stability. Such polymers are valuable in creating advanced materials for demanding applications where durability and inertness are critical. rsc.orgresearchgate.net
The table below outlines potential polymerization approaches and the resulting material properties.
| Polymerization Method | Polymer Type | Key Properties Imparted | Potential Applications |
| Emulsion Copolymerization | Fluorinated Polyacrylate | Hydrophobicity, Chemical Resistance | High-performance elastomers, sealants |
| Atom Transfer Radical Polymerization (ATRP) | Functional Block Copolymers | Controlled Architecture, Low Surface Energy | Nanomaterials, specialized membranes |
| Condensation Polymerization | Poly(ether ketone) variants | High Thermal Stability, Mechanical Strength | Aerospace components, medical implants researchgate.net |
The unique surface properties derived from the perfluoroalkyl chain make this compound an attractive component in the formulation of specialty coatings. chemimpex.com Polymers or additives containing this moiety can create surfaces that are highly repellent to both water (hydrophobic) and oils (oleophobic). This is due to the very low surface energy of perfluorinated chains.
These characteristics are exploited in a range of applications:
Protective Coatings: Creating surfaces that are resistant to environmental degradation, chemical attack, and staining.
Non-stick Surfaces: Used in cookware, industrial molds, and biomedical devices to prevent adhesion.
Water and Stain Repellents: Applied to textiles, electronics, and building materials to protect against moisture and soiling. univarsolutions.comatamanchemicals.comspecialchem.comulprospector.com
The integration of this compound into coating formulations provides a pathway to high-performance surfaces with enhanced durability and specialized functionality. justia.com
Exploration as a Chemical Intermediate in Advanced Syntheses
This compound serves as a crucial chemical intermediate for the synthesis of other high-value fluorinated molecules. cymitquimica.comlookchem.com Its dual functionality—a reactive ketone group and a stabilizing perfluoroalkyl tail—allows it to be a bridge to a wide array of complex structures.
For instance, the reduction of the ketone group yields a perfluorinated secondary alcohol, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoroheptan-2-ol. This alcohol is another important synthon, which can be used to introduce the fluorinated chain into esters, ethers, and other functional groups. Furthermore, as mentioned, its conversion to olefin derivatives opens up pathways to a host of addition and polymerization reactions. nih.govorganic-chemistry.org This versatility establishes this compound as a key strategic intermediate in the toolbox of organofluorine chemistry, enabling the creation of novel compounds for medicinal chemistry, agrochemistry, and materials science. acs.org
Precursor for Specialty Chemicals
The inherent reactivity of the ketone functional group, combined with the unique properties imparted by the fluorine atoms, positions this compound as a valuable precursor in the synthesis of specialized chemical products. Generally, ketones serve as fundamental building blocks in organic synthesis, with their active carbonyl and α-hydrogen groups reacting with a multitude of chemicals to create a diverse range of products for the agricultural, pharmaceutical, and industrial sectors.
Methyl undecafluoroamyl ketone, a related compound, is noted for its use in creating specialty chemicals, coatings, and pharmaceuticals, where its distinct characteristics enhance the final product's performance. Similarly, other ketones like methyl isoamyl ketone (MIAK) are used as starting materials for synthesizing intermediates for pharmaceuticals, such as tetrabenazine, and for producing nonionic surfactants used in waterborne coatings, inks, and adhesives. The perfluoroalkyl chain in this compound introduces high thermal stability, chemical inertness, and both hydrophobic and lipophobic properties. These characteristics are highly desirable in the formulation of advanced materials, including stable lubricants, robust surfactants, and specialized polymers where performance under extreme conditions is critical.
Development of New Reaction Pathways
The electron-withdrawing nature of the perfluoroamyl group significantly influences the reactivity of the adjacent carbonyl group in this compound, opening avenues for the development of novel reaction pathways. This enhanced reactivity makes the ketone an interesting substrate for exploring new transformations.
Several reaction pathways common to ketones could be uniquely affected by the perfluoroamyl group:
Haloform Reaction: In a typical haloform reaction, a methyl ketone reacts with a halogen in a basic solution to form a carboxylate and a haloform. The reaction proceeds through the repeated deprotonation of the alpha-carbon and subsequent halogenation. The increased acidity of the α-protons in this compound, due to the inductive effect of the fluoroalkyl chain, could alter the kinetics and outcome of this classic reaction.
Enantioselective Hydrogenation: The hydrogenation of activated ketones over chirally modified catalysts is a key method for producing enantiomerically pure alcohols. Research on α-trifluoromethyl ketones has shown that the reaction pathway can be complex, involving the formation of hemiketals in alcoholic solvents, which then compete with the direct hydrogenation of the ketone. The unique steric and electronic profile of this compound could lead to new selectivities and reaction dynamics in such systems.
Radical-Mediated Transformations: Recent research has demonstrated novel methods for converting methyl ketones into alkyl halides via a deacylative halogenation process. This involves the generation of an alkyl radical from a prearomatic intermediate. Applying such a strategy to this compound could provide a new route to valuable perfluoroalkyl-containing building blocks.
Furthermore, computational and algebraic models of chemistry have been used to predict and discover previously unknown reactions, such as the thermal decomposition of specific ketone derivatives. The distinct structure of this compound makes it an ideal candidate for such in silico studies to uncover novel and potentially useful chemical transformations.
Potential in Biofuel Research and Sustainable Energy Applications
Research into sustainable energy has identified methyl ketones as a promising class of renewable biofuels. Scientists have successfully engineered microorganisms like Escherichia coli and Pseudomonas taiwanensis to produce medium-chain methyl ketones from renewable resources such as glucose. These bio-based methyl ketones exhibit favorable fuel properties, including high cetane numbers, which is a critical measure of diesel fuel combustion quality. For instance, fuels synthesized through the condensation of bio-based 2-tridecanone (B165437) with renewable diols have shown derived cetane numbers significantly higher than conventional petroleum diesel. This enhances combustion efficiency and makes them attractive as advanced drop-in fuels or blendstocks.
While current biofuel research focuses on non-fluorinated methyl ketones, the potential application of fluorinated compounds in sustainable energy warrants investigation. The high stability and specific physical properties of compounds like this compound could make them suitable for use as specialty fluids in energy applications, such as heat-transfer fluids or stable electrolytes in batteries. Although their direct use as a combustion fuel is not established, the broader field of sustainable energy includes the development of high-performance materials and fluids necessary for efficient energy conversion and storage. The microbial synthesis pathways developed for standard methyl ketones could potentially be adapted, presenting a long-term research goal for producing highly specialized fluorochemicals from renewable feedstocks.
Research in Chemical Biology and Enzyme Inhibition
The powerful influence of fluorine on molecular properties has made fluorinated ketones, particularly α-fluorinated ketones, a cornerstone of research in chemical biology and medicinal chemistry. They are extensively used as inhibitors and probes to study enzyme function and its role in disease.
Design and Synthesis of Protease Inhibitors based on Fluorinated Ketone Scaffolds
Fluorinated ketones are highly effective inhibitors of hydrolytic enzymes, especially serine and cysteine proteases. The design of these inhibitors leverages the strong electron-withdrawing effect of the fluorine atoms, which makes the ketone's carbonyl carbon highly electrophilic. This enhanced electrophilicity allows the ketone to be readily attacked by a nucleophilic residue (serine's hydroxyl or cysteine's thiol group) in the enzyme's active site. The resulting adduct, a stable hemiketal or hemithioketal, mimics the tetrahedral transition state of peptide bond cleavage, thereby potently inhibiting the enzyme.
A summary of fluorinated ketone types and their targeted proteases is presented below.
| Fluorinated Ketone Type | General Target Class | Inhibition Mechanism | Notable Examples of Targeted Proteases |
| Mono-fluoromethyl Ketones (m-FMKs) | Cysteine Proteases | Forms a stable hemithioketal adduct with the active site cysteine. | Cathepsins, Caspases, Calpains, SARS-CoV Mpro. |
| Di-fluoromethyl Ketones (d-FMKs) | Serine & Cysteine Proteases | Forms stable hemiacetal or hemithioketal adducts. | Chymotrypsin, Elastase. |
| Tri-fluoromethyl Ketones (TFMKs) | Serine & Cysteine Proteases | Highly electrophilic carbonyl forms stable adducts; often shows slow, tight-binding inhibition. | Chymase, Elastase, SARS-CoV 3CL Protease. |
The effectiveness of these inhibitors is not solely dependent on the fluorinated ketone "warhead." A peptidic scaffold is typically attached, designed to mimic the natural substrate of the target protease. This peptide portion guides the inhibitor to the correct enzyme and ensures binding specificity, which is crucial for developing selective drugs for diseases ranging from cancer to viral infections like SARS-CoV-2.
Probes for Studying Enzyme Activity and Disease Mechanisms
Beyond their therapeutic potential, fluorinated ketones are invaluable tools for basic research. They are widely employed as chemical probes to investigate enzyme activity and explore the mechanisms of disease. When designed as activity-based probes (ABPs), these molecules covalently bind to the active form of an enzyme, allowing for its detection and quantification even in complex biological mixtures like cell lysates.
These probes help researchers:
Identify and profile enzyme activity: ABPs can be used to determine the activity levels of specific proteases in healthy versus diseased tissues, providing insights into their roles in pathology.
Elucidate binding requirements: By systematically modifying the peptide scaffold of a probe, researchers can map the substrate specificity of a protease, which aids in the design of more potent and selective inhibitors.
Facilitate drug discovery: Probes can be used in high-throughput screening assays to identify new enzyme inhibitors or to confirm that a lead compound is engaging with its intended target in a cellular environment.
The fluorine atoms themselves can act as a reporting element. The 19F nucleus is NMR-active, allowing scientists to use 19F NMR spectroscopy to directly observe the formation of the enzyme-inhibitor complex and study its kinetics. Furthermore, the inclusion of a perfluoroalkyl chain, such as the perfluoroamyl group, can be exploited for sample purification. A technique known as nanostructure-initiator mass spectrometry (NIMS) uses probes containing a perfluorinated tag for fluorous affinity purification, enabling the rapid measurement of enzyme activity from complex mixtures. This highlights the multifaceted utility of compounds like this compound in advancing our understanding of biological systems.
Q & A
Q. What are the key structural characteristics and physicochemical properties of Methyl Perfluoroamyl Ketone (MPFK) that influence its environmental persistence?
MPFK (CHFO) is characterized by a perfluorinated alkyl chain and a ketone group, contributing to its high thermal and chemical stability. Key properties include low vapor pressure, hydrophobicity (log Kow > 4), and resistance to hydrolysis. These traits enhance environmental persistence, requiring specialized analytical methods like gas chromatography-mass spectrometry (GC-MS) for detection . Researchers should prioritize OECD Guideline 307 (hydrolysis) and Guideline 316 (photolysis) to assess degradation pathways under controlled conditions.
Q. How can researchers synthesize MPFK with high purity for experimental use?
MPFK is synthesized via electrochemical fluorination of precursor ketones or using fluorinating agents like sulfur tetrafluoride (SF). Post-synthesis purification involves fractional distillation under inert atmospheres to avoid decomposition. Purity validation should include nuclear magnetic resonance (NMR) for structural confirmation and Fourier-transform infrared spectroscopy (FTIR) to detect residual fluorinating agents. Handling protocols must adhere to OSHA standards due to reactive intermediates .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for detecting trace levels of MPFK in environmental matrices, and how can matrix effects be mitigated?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution (e.g., C-labeled MPFK) is optimal for trace detection. Matrix effects in complex samples (e.g., soil, blood) can be minimized using solid-phase extraction (SPE) with graphitized carbon cartridges. Method validation should follow FDA guidelines (e.g., accuracy ±15%, precision RSD <20%) and include recovery studies using spiked blanks .
Q. How do conflicting data on MPFK's environmental half-life in aquatic systems arise, and what experimental approaches resolve such discrepancies?
Discrepancies often stem from variable test conditions (e.g., pH, UV exposure, microbial activity). To resolve these, conduct parallel experiments under OECD Guideline 309 (simulated aerobic degradation in water-sediment systems) and field mesocosm studies. Quantitative structure-activity relationship (QSAR) modeling can predict degradation rates based on fluorination patterns, while interlaboratory comparisons improve reproducibility .
Q. What in vitro models are appropriate for assessing MPFK's endocrine-disruption potential, considering its structural similarity to known PFAS?
Use ER-CALUX (estrogen receptor) and AR-EcoScreen (androgen receptor) assays with human hepatoma cells (HepG2). Include positive controls (e.g., perfluorooctanoic acid) and measure transcriptional activation via luciferase reporter genes. Dose-response curves should align with EFSA's benchmark dose (BMD) framework, with statistical significance thresholds at p < 0.05 .
Q. What computational chemistry approaches predict MPFK's interaction with biological macromolecules, and how are these validated experimentally?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER force field) model binding affinities with proteins like human serum albumin (PDB ID: 1AO6). Experimental validation via fluorescence quenching assays (Stern-Volmer analysis) and isothermal titration calorimetry (ITC) provides thermodynamic data. Compare results with structurally analogous PFAS (e.g., perfluorooctane sulfonate) to infer biological impacts .
Q. How can researchers design studies to differentiate MPFK's direct toxicity from its metabolic byproducts in mammalian systems?
Employ hepatic microsome incubation assays (S9 fraction) to profile metabolites via high-resolution mass spectrometry (HRMS). Pair with in vivo murine models using F-NMR to track metabolite distribution. Control groups should include exposure to synthetic metabolites (e.g., perfluorinated carboxylic acids) to isolate effects. Statistical analysis via ANOVA with post-hoc Tukey tests identifies significant toxicity pathways .
Methodological Frameworks for Experimental Design
What frameworks guide the development of robust research questions for MPFK's environmental impact studies?
The PICOT framework is recommended:
- P opulation: Aquatic ecosystems
- I ntervention: MPFK exposure concentration (e.g., 1–100 µg/L)
- C omparison: Uncontaminated controls
- O utcome: Biomarker changes (e.g., oxidative stress in Daphnia magna)
- T ime: Chronic exposure (28 days)
This aligns with EPA ecological risk assessment protocols and ensures hypothesis-driven experimental design .
Data Interpretation and Contradiction Management
Q. How should researchers address contradictions in MPFK's reported octanol-water partition coefficients (log Kow)?
Variability arises from measurement techniques (shake-flask vs. HPLC-derived values). Standardize testing using the OECD Guideline 117 (HPLC method) with a C18 column and acetonitrile/water mobile phase. Validate with reference substances (e.g., perfluorooctanesulfonic acid) and report uncertainties via confidence intervals (95% CI) .
Q. What statistical methods are suitable for meta-analyses of MPFK's global environmental distribution?
Use random-effects models to account for heterogeneity across studies (e.g., different sampling regions). Compute weighted mean concentrations using inverse-variance weighting and assess publication bias via Egger's regression. Software like R (metafor package) or Comprehensive Meta-Analysis (CMA) automates these calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
